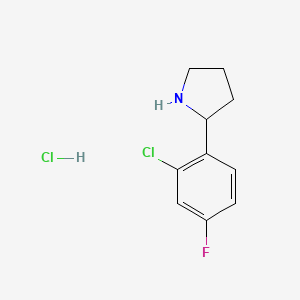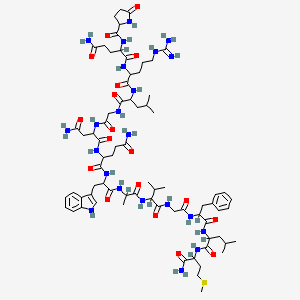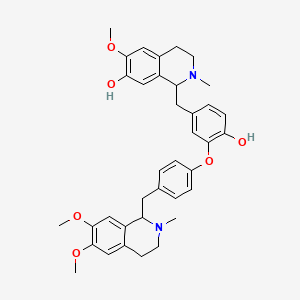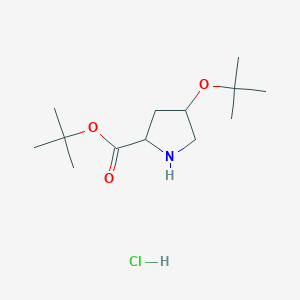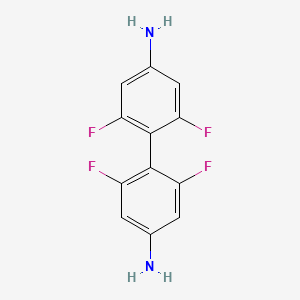
2,2',6,6'-Tetrafluorobiphenyl-4,4'-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine is an organic compound characterized by the presence of two amino groups attached to a biphenyl structure, which is further substituted with four fluorine atoms
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine typically involves the following steps:
Halogenation: The biphenyl precursor is subjected to halogenation to introduce fluorine atoms at the 2,2’,6,6’ positions.
Amination: The halogenated biphenyl is then treated with ammonia or an amine source under suitable conditions to replace the halogen atoms with amino groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
Types of Reactions:
Oxidation: 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form various hydrogenated derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydrogenated biphenyl derivatives.
Substitution: Various substituted biphenyl derivatives depending on the reagents used.
科学研究应用
2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings.
作用机制
The mechanism of action of 2,2’,6,6’-Tetrafluorobiphenyl-4,4’-diamine involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds and interact with various biological molecules, potentially inhibiting or modulating their activity. The fluorine atoms enhance the compound’s stability and lipophilicity, facilitating its interaction with lipid membranes and proteins.
相似化合物的比较
- 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl-4,4’-dicarboxylic acid
- 2,2,6,6-Tetramethylpiperidine
- 2,2,6,6-Tetramethyl-4-piperidone
Comparison:
- 2,2’,3,3’,5,5’,6,6’-Octafluorobiphenyl-4,4’-dicarboxylic acid: This compound has carboxylic acid groups instead of amino groups, making it more acidic and suitable for different applications.
- 2,2,6,6-Tetramethylpiperidine: Lacks the biphenyl structure and fluorine atoms, resulting in different chemical properties and uses.
- 2,2,6,6-Tetramethyl-4-piperidone: Contains a ketone group instead of amino groups, leading to different reactivity and applications.
属性
CAS 编号 |
568-18-3 |
|---|---|
分子式 |
C12H8F4N2 |
分子量 |
256.20 g/mol |
IUPAC 名称 |
4-(4-amino-2,6-difluorophenyl)-3,5-difluoroaniline |
InChI |
InChI=1S/C12H8F4N2/c13-7-1-5(17)2-8(14)11(7)12-9(15)3-6(18)4-10(12)16/h1-4H,17-18H2 |
InChI 键 |
JQVZQTDUPLLZLN-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1F)C2=C(C=C(C=C2F)N)F)F)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


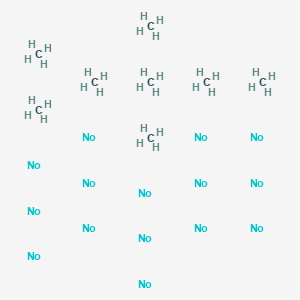
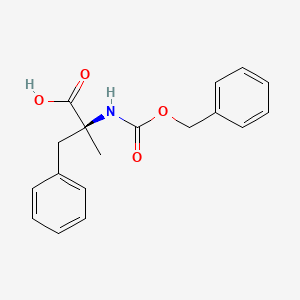
![CarbaMic acid, N-[(1S)-2-[[4-[3-(3-aMino-5-chloro-2-fluorophenyl)-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B13390690.png)
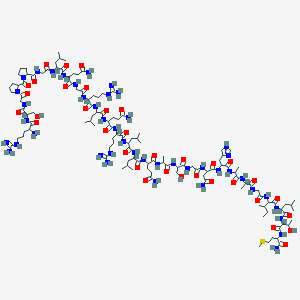
![1-[6-(3-Nitrophenyl)imidazo[2,1-b]thiazol-5-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13390704.png)
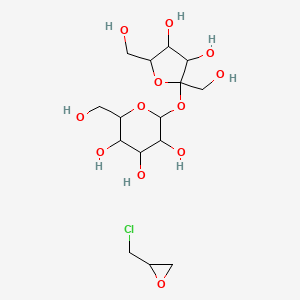
![[2-(4-amino-1,2,5-oxadiazol-3-yl)-1-ethylimidazo[4,5-c]pyridin-7-yl]-(3-aminopyrrolidin-1-yl)methanone;dihydrochloride](/img/structure/B13390718.png)
![disodium;[[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B13390720.png)
![[3,6-Dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate](/img/structure/B13390737.png)
